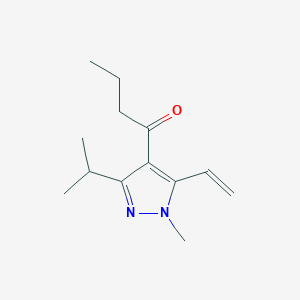

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one

説明

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is a pyrazole-derived ketone characterized by a substituted heterocyclic core and a butanone side chain. The pyrazole ring is functionalized with an isopropyl group at position 3, a methyl group at position 1, and a vinyl group at position 3.

The compound’s crystal structure (determined via X-ray diffraction) reveals bond lengths and angles consistent with aromatic pyrazole systems. Coordinates provided in suggest a planar pyrazole ring with slight distortions due to steric effects from the isopropyl and vinyl groups . Refinement of the structure likely employed SHELXL, a program widely used for small-molecule crystallography due to its robustness in handling complex substituents and torsional parameters .

特性

分子式 |

C13H20N2O |

|---|---|

分子量 |

220.31 g/mol |

IUPAC名 |

1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)butan-1-one |

InChI |

InChI=1S/C13H20N2O/c1-6-8-11(16)12-10(7-2)15(5)14-13(12)9(3)4/h7,9H,2,6,8H2,1,3-5H3 |

InChIキー |

ZMXBFODPUPAWTN-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)C1=C(N(N=C1C(C)C)C)C=C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(3-イソプロピル-1-メチル-5-ビニル-1H-ピラゾール-4-イル)ブタン-1-オンの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、適切な触媒の存在下で、3-イソプロピル-1-メチル-5-ビニル-1H-ピラゾールとブタノンを反応させることです。反応条件には通常以下が含まれます。

温度: 60-80°C

触媒: 硫酸や水酸化ナトリウムなどの酸性または塩基性触媒

溶媒: エタノールやメタノールなどの有機溶媒

工業的生産方法

工業規模では、この化合物の生産には、一貫した品質と収率を確保するために、連続フロー反応器が使用される場合があります。自動システムの使用により、反応パラメータを正確に制御できるため、効率とスケーラビリティが向上します。

化学反応の分析

科学研究への応用

1-(3-イソプロピル-1-メチル-5-ビニル-1H-ピラゾール-4-イル)ブタン-1-オンは、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成における構成単位として使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物学的活性について調査されています。

医学: 特に新規治療薬の設計における薬物開発における潜在的な用途について探索されています。

産業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。

科学的研究の応用

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

類似の化合物との比較

類似の化合物

- 1-(3-メチル-1-フェニル-5-ピラゾリル)ピペラジン

- 3-(3,5-ジメチル-1H-ピラゾール-4-イル)プロパン-1-アミン

- 4,4′-(アリールメチレン)ビス(3-メチル-1-フェニル-1H-ピラゾール-5-オール)

独自性

1-(3-イソプロピル-1-メチル-5-ビニル-1H-ピラゾール-4-イル)ブタン-1-オンは、ピラゾール環上の特定の置換パターンにより、独特の化学的および物理的特性を示すため、独自性があります。イソプロピル基、メチル基、ビニル基の存在に加えて、ブタノン部分も、さまざまな分野で潜在的な用途を持つ汎用性の高い化合物となっています。その独特の構造により、分子標的と特異的に相互作用することが可能になり、研究開発に役立つ化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of aryl ketones with structural analogs varying in substituent patterns and chain lengths.

Structural Analogues from Regulatory Lists

lists cathinone derivatives regulated in 2024, which share a ketone backbone but differ in aryl and amino substituents. Key examples include:

| Compound Name | Aryl Substituent | Amino/Chain Substituent | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one | 3-Isopropyl, 1-methyl, 5-vinyl | Butanone chain | ~235.3* | High steric bulk, conjugated vinyl group |

| 2-Methylamino-1-(3,4-methylènedioxyphenyl)butan-1-one | 3,4-Methylenedioxyphenyl | Methylamino, butanone | ~249.3 | Electron-rich aryl ring, potential CNS activity |

| 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one | 3,4-Dimethylphenyl | Methylamino, propanone | ~207.3 | Compact structure, lipophilic substituents |

| 4-Ethylmethcathinone | 4-Ethylphenyl | Methylamino, propanone | ~221.3 | Ethyl group enhances lipophilicity |

*Calculated based on structural data.

Key Structural and Functional Differences

Chain Length and Substituents: The butanone chain (four-carbon) may confer slower metabolic degradation compared to propanone (three-carbon) derivatives, as seen in 4-ethylmethcathinone . The absence of an amino group in the target compound distinguishes it from cathinone analogs, suggesting divergent pharmacological profiles.

Crystallographic and Computational Insights

- The target compound’s structure was refined using SHELXL, which optimizes parameters for non-hydrogen atoms and handles disorder common in flexible side chains .

- ORTEP-III () may visualize its 3D conformation, highlighting torsional angles between the pyrazole and butanone moieties .

Research Implications and Limitations

- Pharmacological Potential: Unlike cathinone derivatives (), the target compound lacks an amino group, which is critical for monoamine transporter affinity. This suggests its applications may lie outside CNS modulation, possibly in agrochemical or material sciences.

- Data Gaps : Detailed thermodynamic or kinetic data (e.g., solubility, stability) are absent in the provided evidence, necessitating experimental validation.

生物活性

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one, also known by its CAS number 1956327-39-1, is a compound that has gained attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 1956327-39-1

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The following sections detail specific areas of interest regarding the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole compounds. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The compound in focus may exhibit similar properties based on structural analogies with other effective pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pyrazole A | E. coli | 15 | |

| Pyrazole B | S. aureus | 18 | |

| 1-(3-Isopropyl...) | E. coli | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, certain pyrazoles have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of several pyrazole derivatives on MCF-7 breast cancer cells, it was found that compounds similar to 1-(3-Isopropyl...) induced significant apoptosis and inhibited cell proliferation. The study reported IC50 values that suggest promising anticancer activity.

Table 2: IC50 Values of Pyrazole Derivatives Against MCF-7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazole C | 10 | Apoptosis via caspase activation | |

| Pyrazole D | 15 | Cell cycle arrest | |

| 1-(3-Isopropyl...) | TBD | TBD | TBD |

The mechanisms through which pyrazole compounds exert their biological effects often involve modulation of various signaling pathways. For example:

- Apoptosis Induction : Many pyrazoles activate caspases leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。